molecular formula C15H14O3 B6397268 4-(4-Ethylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261901-95-4

4-(4-Ethylphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6397268
CAS RN: 1261901-95-4
M. Wt: 242.27 g/mol
InChI Key: QHBNLVLJVUGSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethylphenyl)-3-hydroxybenzoic acid, or 4-EPB, is a synthetic compound that has been used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 242.3 g/mol and a melting point of 122-127°C. 4-EPB has a variety of properties, including antioxidant, anti-inflammatory, and antifungal activities. It also has been studied for its potential applications in cancer research.

Scientific Research Applications

4-EPB has been used in a variety of scientific research applications. It has been studied for its potential use in cancer research, as it has been found to have antioxidant and anti-inflammatory effects. Additionally, 4-EPB has been studied for its potential use in the treatment of fungal infections. It has been shown to have antifungal activity against a variety of fungal species, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes.

Mechanism of Action

The exact mechanism of action of 4-EPB is still not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes is thought to reduce inflammation and oxidative stress, which may explain 4-EPB’s antioxidant and anti-inflammatory effects. Additionally, 4-EPB has been shown to inhibit the growth of certain fungal species, suggesting that it may also have antifungal properties.
Biochemical and Physiological Effects
4-EPB has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of certain fungal species. Additionally, 4-EPB has been found to have antioxidant activity, which may be beneficial in the treatment of certain diseases. In animal studies, 4-EPB has been found to reduce the symptoms of arthritis and to have anti-cancer effects.

Advantages and Limitations for Lab Experiments

4-EPB has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, 4-EPB is relatively stable and has a wide range of applications, making it a useful compound for a variety of research projects. However, it is important to note that 4-EPB is a synthetic compound, and its effects on humans are still not fully understood. Therefore, it is important to use caution when using this compound in laboratory experiments.

Future Directions

There are a number of potential future directions for 4-EPB research. One area of research is to explore its potential applications in the treatment of cancer. Additionally, further research could be done to better understand the mechanism of action of 4-EPB and to determine its potential therapeutic effects. Additionally, more research could be done to explore the potential use of 4-EPB in the treatment of fungal infections. Finally, further research could be done to explore the potential use of 4-EPB in the treatment of other diseases, such as arthritis, Alzheimer’s disease, and Parkinson’s disease.

Synthesis Methods

4-EPB is typically synthesized by the reaction of 4-ethylphenol and 3-hydroxybenzoic acid in an acidic environment. The reaction is usually performed in a two-step process. In the first step, 4-ethylphenol is reacted with 3-hydroxybenzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces a mixture of 4-EPB and 3-ethylphenol. In the second step, the mixture is heated to a high temperature in order to drive off the 3-ethylphenol, leaving 4-EPB as the final product.

properties

IUPAC Name

4-(4-ethylphenyl)-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-10-3-5-11(6-4-10)13-8-7-12(15(17)18)9-14(13)16/h3-9,16H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBNLVLJVUGSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688975
Record name 4'-Ethyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261901-95-4
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-ethyl-2-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Ethyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.